molecular formula C81H142O17P2 B1237607 Tetralinoleoyl cardiolipin

Tetralinoleoyl cardiolipin

Cat. No. B1237607
M. Wt: 1449.9 g/mol
InChI Key: LSHJMDWWJIYXEM-XGJIDDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetralinoleoyl cardiolipin is a cardiolipin in which all four phosphatidyl acyl groups are specified as linoleoyl. It derives from a linoleic acid. It is a conjugate acid of a tetralinoleoyl cardiolipin(2-).
CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]), also known as 1, 1', 2, 2'-tetra-(9Z, 12Z)-octadecadienoyl cardiolipin or 1', 3'-bis-[1, 2-di-(9Z, 12Z-octadecadienoyl)-sn-glycero-3-phospho]-glycerol, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) has been found throughout all human tissues, and has also been primarily detected in blood. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, inner mitochondrial membrane, and mitochondria. In humans, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is involved in cardiolipin biosynthesis CL(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway.

Scientific Research Applications

Role in Heart Failure and Mitochondrial Supercomplex Formation

Tetralinoleoyl cardiolipin (TLCL) plays a significant role in heart failure, where its loss is associated with mitochondrial bioenergetic disruption. This loss affects mitochondrial supercomplex formation and NADH dehydrogenase activity, suggesting that modulation of TLCL may serve as a therapeutic strategy for cardiac dysfunction and diseases involving mitochondrial dysfunction (Mejia, Cole, & Hatch, 2014).

Cardiolipin Remodeling and Coronary Heart Disease

In coronary heart disease (CHD), the loss of TLCL is linked to myocardial hypoxia and oxidative stress. ALCAT1, an acyltransferase, catalyzes pathological remodeling of cardiolipin, leading to mitochondrial dysfunction. Targeting ALCAT1 for inhibition could mitigate CHD, suggesting TLCL's importance in maintaining cardiac health (Jia et al., 2021).

Influence on Mitochondrial Function in Diabetic Hearts

In diabetic hearts, the major species of cardiolipin, TLCL, is significantly decreased, while other species increase. This remodeling affects mitochondrial and cardiac function, indicating the critical role of TLCL in maintaining heart health in pathological conditions (He & Han, 2014).

Role in Mitochondrial Diseases

Cardiolipin, particularly TLCL, is essential for optimal mitochondrial respiration. Alterations in TLCL content and composition are observed in mitochondrial diseases, impacting mitochondrial respiratory function and contributing to the pathogenesis of heart failure (Schlame et al., 1999).

Implications for Mitochondrial Dysfunction Treatment

Modulating TLCL levels may improve mitochondrial function and serve as a therapeutic approach for diseases exhibiting mitochondrial dysfunction. This approach is particularly relevant in the context of cardiac health and heart failure, where TLCL's role is prominent (G. Sparagna et al., 2007).

properties

Product Name

Tetralinoleoyl cardiolipin

Molecular Formula

C81H142O17P2

Molecular Weight

1449.9 g/mol

IUPAC Name

[(2R)-3-[[3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t76-,77-/m1/s1

InChI Key

LSHJMDWWJIYXEM-XGJIDDIWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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